REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]([NH2:16])([CH3:15])([CH3:14])[CH3:13]>C(O)C>[C:12]([NH:16][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10])([CH3:15])([CH3:14])[CH3:13]
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Name
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|
Quantity
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92.5 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
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Name
|
|
Quantity
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138 mL
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Type
|
reactant
|
Smiles
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C(C)(C)(C)N
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated in a bomb at 1500 for 3 days
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Duration
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3 d
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Type
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EXTRACTION
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Details
|
Dilution with water, extraction with ethylacetate several times
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Type
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DRY_WITH_MATERIAL
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Details
|
drying with sodium sulfate, and concentration
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC1=C(C=CC=C1Cl)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |